molecular formula C9H9ClN2S B1482015 1-(chloromethyl)-5-methyl-3-(thiophen-2-yl)-1H-pyrazole CAS No. 2092250-05-8

1-(chloromethyl)-5-methyl-3-(thiophen-2-yl)-1H-pyrazole

Cat. No.: B1482015
CAS No.: 2092250-05-8
M. Wt: 212.7 g/mol
InChI Key: GMYSUIKMIYCVSD-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-5-methyl-3-(thiophen-2-yl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a chloromethyl group, a methyl group, and a thiophene ring

Mechanism of Action

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists. They are working to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Biochemical Analysis

Biochemical Properties

1-(chloromethyl)-5-methyl-3-(thiophen-2-yl)-1H-pyrazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit inhibitory effects on certain enzymes, such as kinases and oxidoreductases, which are crucial in cellular signaling and metabolic pathways. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. Additionally, the thiophen-2-yl group contributes to the compound’s ability to interact with aromatic amino acids in protein active sites, enhancing its binding affinity and specificity .

Cellular Effects

This compound has been observed to influence various cellular processes, including cell signaling, gene expression, and cellular metabolism. In particular, this compound can modulate cell signaling pathways by inhibiting key kinases involved in signal transduction. This inhibition can lead to altered phosphorylation states of downstream targets, affecting cellular responses such as proliferation, differentiation, and apoptosis. Furthermore, this compound has been shown to impact gene expression by interacting with transcription factors and regulatory proteins, thereby influencing the transcriptional activity of specific genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound’s chloromethyl group can form covalent bonds with cysteine residues in enzyme active sites, leading to irreversible inhibition of enzyme activity. Additionally, the thiophen-2-yl group can engage in π-π stacking interactions with aromatic residues, stabilizing the compound’s binding to target proteins. These interactions can result in the inhibition of enzyme activity, modulation of protein function, and alterations in gene expression. The overall effect is a disruption of cellular processes that rely on the targeted enzymes and proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to assess its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its effects on cellular function can vary over time, with prolonged exposure leading to cumulative changes in enzyme activity, gene expression, and cellular metabolism. These temporal effects highlight the importance of considering the duration of exposure when evaluating the compound’s biochemical properties .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of this compound are dose-dependent. At lower doses, the compound exhibits minimal toxicity and can effectively modulate target enzymes and proteins. At higher doses, toxic effects such as oxidative stress, inflammation, and cellular damage have been observed. These adverse effects are likely due to the compound’s ability to form covalent bonds with multiple cellular targets, leading to widespread disruption of cellular processes. Therefore, careful consideration of dosage is essential when using this compound in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. Additionally, the compound’s interactions with oxidoreductases can influence metabolic flux and alter the levels of key metabolites. These metabolic pathways highlight the compound’s potential impact on cellular metabolism and its relevance in biochemical research .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its intracellular accumulation. Once inside the cell, the compound can bind to cytoplasmic and nuclear proteins, affecting its localization and distribution. These interactions play a crucial role in determining the compound’s bioavailability and its overall impact on cellular function .

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through interactions with targeting signals on proteins. Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can influence the compound’s localization and activity. Understanding the subcellular localization of this compound is essential for elucidating its precise biochemical effects and potential therapeutic applications .

Preparation Methods

The synthesis of 1-(chloromethyl)-5-methyl-3-(thiophen-2-yl)-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling.

    Chloromethylation: The final step involves the chloromethylation of the pyrazole ring, which can be achieved using chloromethyl methyl ether in the presence of a Lewis acid like zinc chloride.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(Chloromethyl)-5-methyl-3-(thiophen-2-yl)-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the thiophene ring.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction.

Comparison with Similar Compounds

1-(Chloromethyl)-5-methyl-3-(thiophen-2-yl)-1H-pyrazole can be compared with other thiophene-containing pyrazoles:

Properties

IUPAC Name

1-(chloromethyl)-5-methyl-3-thiophen-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2S/c1-7-5-8(11-12(7)6-10)9-3-2-4-13-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYSUIKMIYCVSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCl)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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